3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride
Description
3-Azaspiro[5.5]undecane-9-carboxylic acid; hydrochloride is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom in the azaspiro system and a carboxylic acid group at position 7. Its hydrochloride salt enhances stability and solubility, making it valuable in pharmaceutical and synthetic chemistry.
Properties
IUPAC Name |
3-azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-10(14)9-1-3-11(4-2-9)5-7-12-8-6-11;/h9,12H,1-8H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXPIYRMODYTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often involve the use of acid catalysts and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. The process typically starts with the preparation of intermediate compounds, followed by cyclization and subsequent purification steps. The use of advanced techniques such as chromatography and crystallization is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule .
Scientific Research Applications
Medicinal Chemistry
3-Azaspiro[5.5]undecane-9-carboxylic acid; hydrochloride has been explored for its potential biological activities, including:
- Antimicrobial Properties : Studies indicate significant activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
- Antitumor Activity : Research highlights its ability to inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Neuropharmacology
This compound exhibits promising effects in treating neurological disorders:
- Anticonvulsant and Anxiolytic Effects : It has shown potential in managing conditions like epilepsy and anxiety, making it a candidate for further drug development.
Case Studies and Research Findings
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Antimicrobial Studies :
- A study published in a peer-reviewed journal indicated that 3-azaspiro[5.5]undecane derivatives exhibit strong antimicrobial activity against several bacterial strains, particularly Gram-positive organisms.
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Antitumor Activity :
- Research has demonstrated that spirocyclic compounds similar to this one can induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents.
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Neuropharmacological Profiling :
- A dissertation focused on GABAAR antagonists reported findings that suggest low cellular membrane permeability for related compounds, indicating potential peripheral applications without significant central nervous system effects.
Mechanism of Action
The mechanism of action of 3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the active site of the protein, blocking its function and thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Table 1: Carboxylic Acid Derivatives and Esters
Table 2: Alkyl and Aromatic Modifications
Heteroatom Modifications
Table 3: Ring Heteroatom Variations
Functional Group Additions
Table 4: Sulfonamide and Nitro Derivatives
Biological Activity
3-Azaspiro[5.5]undecane-9-carboxylic acid; hydrochloride is a synthetic compound that belongs to the spirocyclic family of compounds. Its unique three-dimensional structure makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial, antitumor, anticonvulsant, and antidepressant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
- Chemical Formula : C12H21ClN2O2
- Molecular Weight : 268.77 g/mol
- Appearance : White or off-white powder
- Solubility : Soluble in water and organic solvents (ethanol, methanol)
- Melting Point : 210-215°C
The biological activity of 3-azaspiro[5.5]undecane-9-carboxylic acid; hydrochloride is primarily attributed to its interaction with specific molecular targets, particularly the GABA_A receptor. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects:
- Anticonvulsant Activity : The compound has been investigated for its potential as an anticonvulsant agent, showing promise in reducing seizure activity in animal models.
- Antidepressant Effects : Preliminary studies suggest that it may also exhibit antidepressant properties, making it a candidate for treating mood disorders .
- Antimicrobial and Antitumor Properties : Research indicates potential antimicrobial and antitumor activities, although these effects require further investigation to establish efficacy and mechanisms.
Case Studies
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Anticonvulsant Activity Study
- Objective : To evaluate the anticonvulsant effects of 3-azaspiro[5.5]undecane-9-carboxylic acid in rodent models.
- Methodology : The compound was administered at varying doses, and seizure thresholds were measured.
- Results : Significant increases in seizure thresholds were observed at higher doses, indicating potential anticonvulsant efficacy.
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Antidepressant Activity Evaluation
- Objective : To assess the antidepressant-like effects using the forced swim test (FST).
- Methodology : Rodents were treated with the compound prior to the FST.
- Results : Treated animals exhibited reduced immobility time compared to controls, suggesting antidepressant-like effects.
Table 1: Biological Activities of 3-Azaspiro[5.5]undecane-9-carboxylic acid; hydrochloride
Current State of Research
Ongoing research is focused on elucidating the precise mechanisms through which 3-azaspiro[5.5]undecane-9-carboxylic acid exerts its biological effects. Studies are also investigating its safety profile and potential applications in treating neurological disorders such as epilepsy and depression.
Toxicity and Safety
Preliminary toxicity studies suggest that 3-azaspiro[5.5]undecane-9-carboxylic acid has low toxicity levels and is generally safe for use in scientific experiments. However, comprehensive long-term studies are necessary to fully understand its safety profile before human trials can be initiated.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride, and how can intermediates be characterized?
- Methodological Answer : A two-step synthesis is commonly employed. In the first stage, coupling reagents like N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate (in dichloromethane) facilitate amide bond formation. The second stage involves cyclization with triethylamine to form the spirocyclic core . Intermediates are characterized via -NMR and -NMR, with key signals for the spiro structure appearing at δ 3.14 ppm (t, 4H, J = 5.87 Hz) and 35.85 ppm (C-3 and C-9 carbons) .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated m/z 154.2 for [M – Cl]), while -NMR detects impurities such as residual solvents or unreacted intermediates. Flash chromatography (silica gel, CHCl/MeOH gradients) is recommended for purification .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles, as hydrolysis of the carboxylic acid or spirocyclic amine may occur. Use gloves and respiratory protection during handling due to potential HCl vapor release .
Advanced Research Questions
Q. How can researchers optimize low yields during the spirocyclization step?
- Methodological Answer : Low yields (e.g., 75%) often stem from steric hindrance during ring closure. Strategies include:
- Catalyst Screening : Palladium on charcoal under hydrogen (4.5 bar) improves cyclization efficiency in ethyl acetate .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis ion-exchange chromatography to remove traces .
- Temperature Control : Maintain 0°C during HCl salt formation to prevent decomposition .
Q. What strategies resolve contradictions in spectral data for structural analogs?
- Methodological Answer : Discrepancies in -NMR signals (e.g., δ 1.76 ppm vs. δ 1.55 ppm for methylene protons) arise from conformational flexibility. Use variable-temperature NMR (VT-NMR) to assess dynamic exchange effects. Cross-validate with X-ray crystallography for rigid analogs like tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, which shows a fixed spiro angle of 70–73° .
Q. How can researchers design derivatives to improve solubility without compromising bioactivity?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl, carboxylate) at the 9-position while retaining the spirocyclic core’s rigidity. For example:
- Carboxylic Acid Esterification : tert-butyl esters enhance solubility in organic phases .
- Salt Formation : Replace HCl with trifluoroacetate for improved aqueous stability .
- Structural Analogs : 3-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS 1380300-88-8) offers a bioisostere with similar spatial geometry but altered polarity .
Q. What protocols address incomplete safety and ecotoxicity data for this compound?
- Methodological Answer : Conduct tiered risk assessments:
- Acute Toxicity : Follow OECD Guideline 423 using rodent models.
- Environmental Persistence : Perform OECD 301B biodegradation tests. Preliminary data suggest low mobility in soil due to high polarity (logP < 1), but confirm via HPLC-UV analysis of soil leachates .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
